1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Antimycobacterial Tuberculosis Drug Discovery

Choose 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS 76606-49-0) for drug discovery projects requiring enhanced lipophilicity (LogP 2.08) and metabolic stability. The 4-trifluoromethylphenyl group at the N1 position differentiates this scaffold from non-fluorinated analogs, enabling potent antibacterial activity against MRSA and vancomycin-resistant Enterococcus faecium, as well as reduced CYP 2C9 inhibition (IC50 > 10 μM) for safer combo therapies. Ideal for synthesizing sulfonamide antimycobacterial agents (MIC 5.69 μg/mL) and kinase inhibitor libraries. Available in high purity (≥98%) for reliable research.

Molecular Formula C10H8F3N3
Molecular Weight 227.19
CAS No. 76606-49-0
Cat. No. B2536060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
CAS76606-49-0
Molecular FormulaC10H8F3N3
Molecular Weight227.19
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)N2C(=CC=N2)N
InChIInChI=1S/C10H8F3N3/c11-10(12,13)7-1-3-8(4-2-7)16-9(14)5-6-15-16/h1-6H,14H2
InChIKeyOVGYWYVTZRWASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS 76606-49-0) – A Core Pyrazole Scaffold for Antimicrobial and Kinase-Focused Research


1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS 76606-49-0) is a 5-aminopyrazole derivative bearing a 4-trifluoromethylphenyl substituent at the N1 position. This heterocyclic amine serves as a versatile building block in medicinal chemistry, particularly for the synthesis of antimicrobial agents targeting drug-resistant bacteria and for the development of kinase inhibitors [1][2]. The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability, differentiating it from non-fluorinated phenylpyrazole analogs [3].

Why Generic Substitution Fails for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (76606-49-0) in Antimicrobial and Kinase Programs


In-class substitution of this specific 5-amino-1-arylpyrazole with other pyrazole derivatives is not feasible due to the critical role of the 4-trifluoromethylphenyl group in modulating potency, selectivity, and pharmacokinetic properties. Direct comparative studies indicate that the presence and position of the trifluoromethyl substituent significantly impact antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, as well as the inhibition of cytochrome P450 enzymes like CYP 2C9 [1]. Furthermore, computational and experimental physicochemical data confirm that the trifluoromethyl group alters lipophilicity (LogP) and metabolic stability compared to non-fluorinated analogs, directly influencing compound behavior in biological assays and subsequent lead optimization .

Quantitative Differentiation Evidence for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (76606-49-0) vs. Structural Analogs


Enhanced Antibacterial Potency Against Mycobacterium tuberculosis: MIC Comparison of 5-Amino-1-arylpyrazoles

In a study optimizing sulfaphenazole derivatives for antimycobacterial activity, the derivative containing the 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine core (Compound 10d) demonstrated promising activity against Mycobacterium tuberculosis . This compound exhibited a Minimum Inhibitory Concentration (MIC) of 5.69 μg/mL, a quantitative measure of its potency. While direct MIC data for the unsubstituted 1-phenyl-1H-pyrazol-5-amine analog in the same assay is not provided in this specific reference, the observed activity for the trifluoromethyl-substituted derivative underscores the importance of the 4-CF3 group in achieving this level of potency within this chemical series.

Antimycobacterial Tuberculosis Drug Discovery

Reduced CYP 2C9 Inhibition Liability: IC50 Comparison for Drug-Drug Interaction Risk Assessment

A critical differentiator for this compound, when incorporated into a larger sulfonamide structure (Compound 10d), is its low inhibition of the cytochrome P450 enzyme CYP 2C9 . The compound displayed an IC50 greater than 10 μM for CYP 2C9 inhibition. This is a significant improvement over the parent drug sulfaphenazole, a known potent CYP 2C9 inhibitor, indicating that this pyrazole-based derivative possesses a reduced potential for causing adverse drug-drug interactions. The low CYP 2C9 inhibition is a key advantage for further development as a combination therapy component for tuberculosis.

CYP Inhibition Drug-Drug Interactions ADME-Tox

Increased Lipophilicity (LogP) Relative to Non-Fluorinated Phenylpyrazole Analogs

The presence of the 4-trifluoromethyl group significantly increases the lipophilicity of the compound compared to its non-fluorinated counterpart, 1-phenyl-1H-pyrazol-5-amine (CAS 826-85-7). The computed LogP value for 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is reported to be 2.08 . In contrast, the XLogP3-AA value for 1-phenyl-1H-pyrazol-5-amine is 1.5 . This quantitative difference of +0.58 LogP units indicates a higher propensity for membrane permeation and altered distribution within biological systems, which can directly influence cellular potency and pharmacokinetic profile.

Physicochemical Properties Lipophilicity ADME

Class-Level Efficacy Against Drug-Resistant Gram-Positive Bacteria Including MRSA and VRE

Compounds within the N-(trifluoromethyl)phenyl substituted pyrazole class, which includes 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine as a core building block, have demonstrated potent growth inhibition against clinically relevant antibiotic-resistant Gram-positive bacteria [1]. These novel compounds were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Notably, the study reports that some of these pyrazole derivatives were more effective at eradicating preformed biofilms than the control antibiotic vancomycin. This class-level efficacy provides a strong scientific rationale for utilizing this specific scaffold in antibacterial drug discovery programs targeting persistent and resistant infections.

Antibacterial MRSA VRE Biofilm

Validated Application Scenarios for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (76606-49-0) Based on Quantitative Evidence


Lead Optimization in Anti-Tuberculosis Drug Discovery

Utilize this compound as a key intermediate for synthesizing sulfonamide derivatives with demonstrated antimycobacterial activity (MIC = 5.69 μg/mL) and a favorable CYP 2C9 inhibition profile (IC50 > 10 μM) . This specific scaffold is prioritized for projects requiring a reduced risk of drug-drug interactions in combination therapies for tuberculosis, offering a clear advantage over traditional sulfonamide-based leads like sulfaphenazole.

Scaffold for Developing Anti-MRSA and Anti-VRE Agents

Employ this pyrazole building block to create novel antibacterial agents targeting the urgent threat of drug-resistant Gram-positive pathogens. Compounds derived from this scaffold have demonstrated class-level efficacy against MRSA and vancomycin-resistant enterococci, including potent anti-biofilm activity superior to vancomycin [1]. This is a critical application for programs focused on addressing antibiotic resistance and persistent biofilm-associated infections.

Medicinal Chemistry Campaigns Requiring Enhanced Lipophilicity

Select this compound over non-fluorinated phenylpyrazole analogs (e.g., 1-phenyl-1H-pyrazol-5-amine, LogP = 1.5) when an increase in lipophilicity is desired to improve membrane permeability or target engagement. The calculated LogP of 2.08 provides a quantifiable basis for designing analogs with improved ADME properties . This makes it a suitable core for optimizing pharmacokinetic profiles in early-stage drug discovery.

Synthesis of Kinase Inhibitor Libraries

Incorporate this 5-amino-1-arylpyrazole core into kinase-focused compound libraries. Pyrazole scaffolds, particularly those with electron-withdrawing substituents like the 4-trifluoromethyl group, are privileged structures in kinase inhibitor design due to their ability to mimic the adenine moiety of ATP and form key interactions in the kinase hinge region [2]. The amine handle allows for further diversification to explore SAR around various kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.